![molecular formula C27H46N2O2 B12410487 Apoptosis inducer 10](/img/structure/B12410487.png)
Apoptosis inducer 10
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Overview
Description
Apoptosis inducer 10: is a potent compound known for its ability to induce apoptosis, or programmed cell death, in various cell lines. This compound has shown significant antiproliferative effects, particularly in cancer cells, making it a valuable tool in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Apoptosis inducer 10 involves the incorporation of an amino moiety to alepterolic acid, which enhances its activity against cancer cell lines. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the incorporation of the amino group .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: : Apoptosis inducer 10 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce potential side effects .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed:
Scientific Research Applications
Cancer Research
Raptinal has been extensively used in cancer research to investigate apoptotic mechanisms and evaluate potential therapeutic strategies. Its rapid action allows researchers to study the effects of apoptosis in real-time, making it a valuable tool for understanding tumor biology and resistance mechanisms.
- In Vitro Studies : Raptinal has shown efficacy in inducing apoptosis in various cancer cell lines, including U-937 cells and HCT116 colorectal cancer cells. Studies have demonstrated that knockdown of key apoptotic proteins such as APAF1 and CASP3 reduces sensitivity to Raptinal, confirming its role in activating intrinsic apoptosis .
- In Vivo Models : Raptinal has been tested in preclinical models, such as zebrafish and mouse models of hepatocellular carcinoma, demonstrating its potential as an anticancer agent .
Exploration of Cell Death Pathways
Beyond apoptosis, Raptinal has been instrumental in studying other forms of cell death such as pyroptosis and ferroptosis. Its ability to induce multiple cell death modalities makes it a versatile compound for exploring the complex interplay between different cell death pathways .
- Pyroptosis Studies : Research indicates that Raptinal can activate caspase-3 mediated pyroptosis, providing insights into inflammatory responses during cell death .
- Ferroptosis Investigations : The compound's role in ferroptosis has also been explored, highlighting its capacity to influence various cellular processes beyond traditional apoptosis .
Case Studies
Study | Focus | Findings |
---|---|---|
Study 1 | Induction of Apoptosis in Cancer Cells | Raptinal effectively induced apoptosis in U-937 cells within minutes, outperforming other known pro-apoptotic agents. |
Study 2 | Mechanisms of Pyroptosis | Demonstrated that Raptinal activates caspase-3 and gasdermin E-dependent pyroptosis pathways, indicating a dual role in cell death induction. |
Study 3 | In Vivo Efficacy | In a mouse model of hepatocellular carcinoma, Raptinal showed significant tumor reduction by inducing rapid apoptosis in tumor cells. |
Therapeutic Implications
The ability of Raptinal to induce rapid apoptosis presents significant therapeutic implications, particularly in oncology. By overcoming resistance mechanisms seen with conventional chemotherapeutics, Raptinal could serve as a novel agent for treating resistant tumors. Additionally, its role in modulating various cell death pathways may provide insights for developing combination therapies aimed at enhancing cancer treatment efficacy .
Mechanism of Action
Apoptosis inducer 10 exerts its effects through a mitochondria-dependent endogenous pathway. It decreases the ratio of Bcl-2 to Bax in HeLa cells, leading to the release of cytochrome c. This, in turn, activates caspase-9 and caspase-3, resulting in the cleavage of PARP proteins and ultimately inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include Actinomycin D, Camptothecin, Cycloheximide, Dexamethasone, and Etoposide. These compounds also induce apoptosis but through different mechanisms and with varying degrees of efficacy .
Uniqueness: : What sets Apoptosis inducer 10 apart is its specific mechanism of action involving the mitochondria-dependent pathway and its high efficacy in inducing apoptosis in cancer cells. This makes it a promising candidate for further research and development in cancer therapy .
Biological Activity
Key Mechanisms:
- Intrinsic Pathway Activation: AI-10 induces MOMP by promoting the oligomerization of pro-apoptotic proteins such as BAX and BAK, which leads to the release of cytochrome c from mitochondria .
- Extrinsic Pathway Engagement: AI-10 also activates death receptor signaling, facilitating the activation of procaspase-8 and downstream effectors like Bid, which link both apoptotic pathways .
Research Findings
- Cell Line Sensitivity: In experiments with U-937 cells, AI-10 demonstrated a rapid induction of apoptosis compared to other known pro-apoptotic agents. This was evidenced by increased annexin V staining and caspase activation assays .
- Mechanistic Studies: A study highlighted that knockdown of key apoptotic genes reduced sensitivity to AI-10, confirming its role in intrinsic apoptosis induction . Furthermore, the compound was shown to cleave procaspases effectively, indicating its potency in activating apoptotic cascades .
Table 1: Comparison of Apoptosis Induction by Various Compounds
Compound | Cell Line | Time to Apoptosis (hrs) | Mechanism of Action |
---|---|---|---|
AI-10 | U-937 | 6 | Intrinsic & Extrinsic |
Raptinal | HCT116 | 0.5 | Intrinsic |
Staurosporine | Various | 12 | Kinase inhibition |
Doxorubicin | Various | 24 | DNA intercalation |
Table 2: Key Apoptotic Proteins Activated by AI-10
Protein | Role in Apoptosis |
---|---|
Caspase-3 | Executioner caspase |
Caspase-8 | Initiator caspase (extrinsic) |
BAX | Pro-apoptotic regulator |
Bid | Mediator between pathways |
Case Studies
-
Study on PRRSV Infection:
A study investigated the role of nonstructural proteins Nsp4 and Nsp10 from Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) in apoptosis induction. It was found that these proteins activate multiple apoptotic pathways and enhance the cleavage of procaspases, including those targeted by AI-10 . -
Caffeic Acid Derivatives:
Research on caffeic acid derivatives revealed that certain compounds exhibited enhanced pro-apoptotic activity similar to AI-10. These studies indicated that modifications in chemical structure could significantly impact apoptosis induction rates .
Properties
Molecular Formula |
C27H46N2O2 |
---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(E)-5-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-[4-(dimethylamino)piperidin-1-yl]-3-methylpent-2-en-1-one |
InChI |
InChI=1S/C27H46N2O2/c1-19(18-25(31)29-16-13-21(14-17-29)28(6)7)8-10-22-20(2)9-11-23-26(3,4)24(30)12-15-27(22,23)5/h18,21-24,30H,2,8-17H2,1,3-7H3/b19-18+/t22-,23-,24-,27+/m1/s1 |
InChI Key |
LAMIOISISMLBHF-HHUMICFVSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N1CCC(CC1)N(C)C)/CC[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O)C |
Canonical SMILES |
CC(=CC(=O)N1CCC(CC1)N(C)C)CCC2C(=C)CCC3C2(CCC(C3(C)C)O)C |
Origin of Product |
United States |
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